ETHYL 2-{1-[(2,3-DIFLUOROPHENYL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE
Overview
Description
Ethyl [1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetate is a chemical compound with the molecular formula C15H18F2N2O3 and a molecular weight of 312.31 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a 2,3-difluorobenzyl group and an ethyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of ETHYL 2-{1-[(2,3-DIFLUOROPHENYL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE typically involves the reaction of 2,3-difluorobenzyl chloride with piperazine, followed by esterification with ethyl chloroacetate. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve continuous flow synthesis techniques to enhance yield and purity.
Chemical Reactions Analysis
Ethyl [1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohol derivatives.
Scientific Research Applications
Ethyl [1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of ETHYL 2-{1-[(2,3-DIFLUOROPHENYL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperazine ring and difluorobenzyl group allow it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Ethyl [1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetate can be compared to other similar compounds, such as:
Ethyl [1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetate: This compound has a similar structure but with different fluorine substitution on the benzyl group, leading to variations in chemical reactivity and biological activity.
Ethyl [1-(2,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetate: Another structural isomer with different fluorine positions, affecting its interaction with molecular targets and overall properties.
Properties
IUPAC Name |
ethyl 2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N2O3/c1-2-22-13(20)8-12-15(21)18-6-7-19(12)9-10-4-3-5-11(16)14(10)17/h3-5,12H,2,6-9H2,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAWOKNYBMSLPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1CC2=C(C(=CC=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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